molecular formula C13H20Cl2N2 B1662415 2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane CAS No. 700834-58-8

2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane

Cat. No. B1662415
M. Wt: 202.3 g/mol
InChI Key: ZQUQBCHNSBJMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane” is a chemical compound that belongs to the class of organic compounds known as azabicyclo[3.2.2]nonanes . These are organic compounds containing a bicyclic structure that is made up of a three-member ring fused to a seven-member ring .


Synthesis Analysis

The synthesis of azabicyclo[3.2.2]nonanes often involves cyclization reactions . For example, a similar molecule, 1,4-diazabicyclo[3.2.2]nonane, was used to react with equimolar amounts of HClO4 or HReO4 in aqueous solution . The ketones were afforded by modifying a stabilized ylide facilitated Wittig reaction in fairly high yields .


Molecular Structure Analysis

The core of azabicyclo[3.2.2]nonanes is composed of a 2-azabicyclo[3.2.2]nonane and an additional N-heterocycle . Many synthetic studies have been reported towards these alkaloids, and each report contains a unique strategy for constructing the characteristic core .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azabicyclo[3.2.2]nonanes often involve cyclization reactions . The success of these reactions depends on the nature of the substituents or functional groups on the ring systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of azabicyclo[3.2.2]nonanes can vary depending on the specific substituents and functional groups present . For example, the impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .

Future Directions

The future directions for the study and application of azabicyclo[3.2.2]nonanes could involve further exploration of their synthesis, properties, and potential applications. For example, there is great demand for potent new antiplasmodial drugs , and azabicyclo[3.2.2]nonanes could potentially play a role in this area.

properties

IUPAC Name

2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11/h1-2,7,10-11,13H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEWCOLOPGXZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CCC1CC2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435998
Record name 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane

CAS RN

700834-58-8
Record name 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700834-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TC-1698
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF9LS47A5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 1-(3-pyridyl)-3-(4-oxanyl)propylamine (1.00 g, 4.54 mmol) in 48% aqueous HBr (15 mL) was saturated with HBr gas. The mixture was heated in a pressure tube at 100°–120° C. for 12 h. The tube was cooled in ice water and the contents transferred to a 250 mL round bottom flask. Removal of the volatiles by rotary evaporation afforded a light yellow solid. Absolute ethanol (200 mL) and solid K2CO3 (10 g) were added and the mixture was heated at reflux for 8 h. The mixture was filtered through a Celite plug, which was then washed with ethanol (25 mL). The combined filtrates were concentrated by rotary evaporation; the solid obtained was suspended in saturated aqueous NaCl (10 mL) and extracted with chloroform (4×30 mL). The combined organic extracts were dried (K2CO3), filtered and concentrated by rotary evaporation to give a dark brown oil. Short path distillation (120°–122° C., 2 mm) provided 0.750 g of the desired free base as a colorless oil (81.7% yield).
Name
1-(3-pyridyl)-3-(4-oxanyl)propylamine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
81.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane
Reactant of Route 2
2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane
Reactant of Route 3
2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane
Reactant of Route 4
2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane
Reactant of Route 5
2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane
Reactant of Route 6
2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane

Citations

For This Compound
9
Citations
BS Bhatti, JP Strachan, SR Breining… - The Journal of …, 2008 - ACS Publications
In an attempt to generate nicotinic acetylcholine receptor (nAChR) ligands selective for the α4β2 and α7 subtype receptors we designed and synthesized constrained versions of …
Number of citations: 17 pubs.acs.org
SR Grady, RM Drenan, SR Breining, D Yohannes… - …, 2010 - Elsevier
Mammalian brain expresses multiple nicotinic acetylcholine receptor (nAChR) subtypes that differ in subunit composition, sites of expression and pharmacological and functional …
Number of citations: 112 www.sciencedirect.com
AA Mazurov, JD Speake… - Journal of medicinal …, 2011 - ACS Publications
Efforts in the design and discovery of selective α7 nicotinic acetylcholine receptor (nAChR) agonists were both facilitated and hampered by observation that ligands can show dual …
Number of citations: 89 pubs.acs.org
SR Grady, RM Drenan, SR Breining… - …, 2010 - researchgate.net
Mammalian brain expresses multiple nicotinic acetylcholine receptor (nAChR) subtypes that differ in subunit composition, sites of expression and pharmacological and functional …
Number of citations: 7 www.researchgate.net
DC Kombo, K Tallapragada, R Jain… - Journal of chemical …, 2013 - ACS Publications
The pharmacokinetic and safety profiles of clinical drug candidates are greatly influenced by their requisite physicochemical properties. In particular, it has been shown that 2D …
Number of citations: 87 pubs.acs.org
R Zwart, M Strotton, J Ching, PC Astles… - European Journal of …, 2014 - Elsevier
α7β2 is a novel type of nicotinic acetylcholine receptor shown to be uniquely expressed in cholinergic neurons of the basal forebrain and in hippocampal interneurons. We have …
Number of citations: 30 www.sciencedirect.com
AR Kulkarni - 2016 - scholar.archive.org
This thesis work encompasses the design, synthesis, and profiling of novel ligands (modulators) binding to an important molecular target, α7 nicotinic acetylcholine receptor (nAChR), …
Number of citations: 0 scholar.archive.org
RM Drenan, SR Grady, P Whiteaker, T McClure-Begley… - Neuron, 2008 - cell.com
α6-containing (α6 ∗ ) nicotinic ACh receptors (nAChRs) are selectively expressed in dopamine (DA) neurons and participate in cholinergic transmission. We generated and studied …
Number of citations: 231 www.cell.com
CCC Mendes - 2009 - teses.usp.br
A nicotina é um alcalóide extraído da planta do tabaco e age como agonista em neurônios e outras células que expressam receptores nicotínicos. Essa substância é capaz de …
Number of citations: 3 www.teses.usp.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.